1,3-Dibromo-2-(bromomethyl)benzene
Overview
Description
1,3-Dibromo-2-(bromomethyl)benzene is a chemical compound with the molecular formula C7H5Br3 and a molecular weight of 328.83 . It is a white to yellow solid .
Molecular Structure Analysis
The InChI code for 1,3-Dibromo-2-(bromomethyl)benzene is 1S/C7H5Br3/c8-4-5-6(9)2-1-3-7(5)10/h1-3H,4H2 . The packing patterns of these compounds are dominated by Br…Br contacts and C—H…Br hydrogen bonds .Physical And Chemical Properties Analysis
1,3-Dibromo-2-(bromomethyl)benzene is a white to yellow solid . It has a molecular weight of 328.83 . The melting point is between 80-81 degrees Celsius .Scientific Research Applications
Synthesis and Characterization in Polymer Science
- Polymer Science: 1,3-Dibromo-2-(bromomethyl)benzene has been utilized as an initiator in the atom transfer radical polymerization of styrene. This process leads to the formation of polystyrene-based macromonomers with dibromophenylene moieties, which are then used in Suzuki coupling for polymer synthesis, resulting in polymers with good solubility and unique optical properties (Yurteri et al., 2005).
Applications in Organic Synthesis
- Organic Synthesis: This chemical serves as a versatile starting material in organometallic synthesis. For instance, its derivatives have been used in the preparation of Ethynylferrocene compounds, where it undergoes palladium-catalyzed cross-coupling reactions, contributing to the field of organometallic chemistry (Fink et al., 1997).
Structural Studies and Crystallography
- Crystallography: The compound has been studied for its structural properties in crystallography. Research focusing on dibromomethyl- and bromomethyl-substituted benzenes and naphthalenes has shown that 1,3-Dibromo-2-(bromomethyl)benzene exhibits specific Br...Br contacts and C-H...Br hydrogen bonds, which are significant in crystal packing patterns (Kuś et al., 2023).
Electrosynthesis and Electrochemistry
- Electrochemistry: It is involved in electrosynthesis processes, like the electrochemical reduction in the presence of naphthoquinone derivatives. This leads to an electro-reductive Diels-Alder type sequential reaction, indicating its potential in electro-organic synthesis (Habibi et al., 2015).
Applications in Materials Science
- Materials Science: 1,3-Dibromo-2-(bromomethyl)benzene is used in materials science, particularly in the synthesis of functionalized polymers and copolymers. These materials, synthesized using controlled polymerization and coupling processes, have potential applications in various technological fields due to their unique physical and chemical properties (Colak et al., 2006).
Analytical Chemistry and Sensor Development
- Analytical Chemistry: This compound has been studied for its use in analytical chemistry, particularly in the development of complexing agents for nickel(II) determination by adsorptive stripping voltammetry. Its derivatives have shown potential in environmental monitoring and analytical methodologies (Hurtado et al., 2013).
Safety And Hazards
Future Directions
Research on brominated compounds like 1,3-Dibromo-2-(bromomethyl)benzene is ongoing. For instance, the structures of six benzene and three naphthalene derivatives involving bromo, bromomethyl, and dibromomethyl substituents have been presented in a recent study . This research could lead to new insights and applications for these types of compounds.
Relevant Papers Several papers have been published on the topic of brominated compounds like 1,3-Dibromo-2-(bromomethyl)benzene . These papers discuss the synthesis, structure, and properties of these compounds, and they may provide further insights into the characteristics and potential applications of 1,3-Dibromo-2-(bromomethyl)benzene.
properties
IUPAC Name |
1,3-dibromo-2-(bromomethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br3/c8-4-5-6(9)2-1-3-7(5)10/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXJJFWSOLXOSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70538840 | |
Record name | 1,3-Dibromo-2-(bromomethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70538840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dibromo-2-(bromomethyl)benzene | |
CAS RN |
93701-32-7 | |
Record name | 1,3-Dibromo-2-(bromomethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93701-32-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dibromo-2-(bromomethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70538840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dibromo-2-(bromomethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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